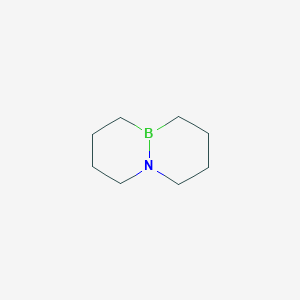

9-Aza-10-boradecalin

説明

Contextualization of Boron-Nitrogen Isosterism in Organic Chemistry

Boron-Nitrogen (BN)/Carbon-Carbon (CC) isosterism is a concept where a pair of carbon atoms in an organic molecule is substituted by a boron atom and a nitrogen atom. reddit.com Since a B-N unit has the same number of valence electrons (eight) as a C-C unit, this substitution can produce a new compound with a similar Lewis structure and geometry to the original all-carbon analogue. reddit.com

Significance of Boron-Nitrogen Heterocycles in Contemporary Chemical Research

Boron-nitrogen heterocycles are of considerable interest due to their wide-ranging applications in diverse fields of chemical research. nih.govrsc.org The unique properties imparted by the B-N bond make these compounds valuable in medicinal chemistry, materials science, and catalysis. nih.goviqs.edu

In medicinal chemistry , the incorporation of boron into organic molecules is an established strategy for developing new therapeutic agents. researchgate.net BN heterocycles can interact uniquely with biological targets like enzymes and receptors, potentially leading to drugs with high specificity. ontosight.airesearchgate.net The ability of the boron atom to form stable, yet reversible, covalent bonds is a key feature exploited in drug design. researchgate.net

In materials science , BN-containing polyaromatic hydrocarbons (PAHs) exhibit modified optoelectronic properties compared to their all-carbon counterparts. iqs.eduiqs.edu These changes in electronic structure open the door for the development of new organic functional materials for applications in electronics, such as organic light-emitting diodes (OLEDs). reddit.com

In catalysis and organic synthesis , the distinct reactivity of BN heterocycles makes them useful as ligands, catalysts, or synthetic building blocks. nih.gov The Lewis acidic nature of the boron atom and the Lewis basic nature of the nitrogen atom can be harnessed to facilitate chemical transformations. nih.gov For instance, 9-Aza-10-boradecalin itself is explored as a potential catalyst in organic synthesis and as a building block for new materials. ontosight.ai

Historical Development of Boron-Nitrogen Cycloalkanes and Analogous Systems

The exploration of compounds containing boron-nitrogen bonds has a rich history. One of the earliest and most well-known BN compounds is borazine (B1220974) (B₃N₃H₆), often referred to as "inorganic benzene" due to its structural similarity to the aromatic hydrocarbon. Its discovery spurred interest in the synthesis of other BN heterocycles. Early work in the 1960s led to the preparation of various cyclic boron-nitrogen compounds. acs.org

The development of saturated BN heterocycles, or BN-cycloalkanes, followed. These compounds were investigated to understand the fundamental properties of the B-N single bond within a cyclic framework. rsc.org A significant milestone in saturated boron heterocycle chemistry was the development of 9-borabicyclo[3.3.1]nonane (9-BBN), a stable and widely used hydroborating agent in organic synthesis. britannica.com

Research into BN-cycloalkanes has focused on their synthesis and reactivity, particularly their potential as hydrogen storage materials through thermal dehydrogenation. rsc.org Studies on compounds like 1,2-BN-cyclohexane have provided insights into the mechanisms of H₂ release and the stability of these saturated rings. rsc.org The synthesis of this compound and its aromatic analogue, 10,9-borazaronaphthalene (B72975), in the late 1960s was a key development, allowing for direct comparison of the electronic structures of saturated and unsaturated BN-fused ring systems. researchgate.netacs.org

Overview of Decalin Frameworks Incorporating Heteroatoms

The decalin ring system, or bicyclo[4.4.0]decane, is a common structural motif found in a vast array of natural products, particularly terpenoids and steroids. whiterose.ac.ukrsc.org This framework consists of two fused six-membered rings and can exist in two stereoisomeric forms: trans-decalin and cis-decalin. whiterose.ac.uk The decalin core often serves as the scaffold for complex functionalization, leading to diverse biological activities, including antifungal, antibacterial, and anticancer properties. whiterose.ac.uk

The incorporation of heteroatoms—atoms other than carbon and hydrogen—into the decalin skeleton creates heterocyclic analogues with modified properties. The strategic placement of heteroatoms such as nitrogen, oxygen, or boron can significantly influence the molecule's conformation, reactivity, and biological function. nih.govbeilstein-journals.org

The synthesis of functionalized decalins is a major focus in organic chemistry, with the Diels-Alder reaction being a cornerstone methodology for constructing the bicyclic framework. whiterose.ac.ukrsc.org The creation of this compound represents a specific example of heteroatom incorporation, where a C-C bond at the ring fusion is replaced by a B-N bond. ontosight.ai This substitution transforms the hydrocarbon scaffold into a boron-nitrogen heterocycle, merging the structural rigidity of the decalin system with the unique electronic features of the B-N bond. ontosight.airesearchgate.net

Interactive Data Table: Properties of Selected Boron-Nitrogen Heterocycles

| Compound Name | Molecular Formula | Ring Type | Key Feature |

| Borazine | B₃N₃H₆ | Aromatic | "Inorganic benzene" |

| 1,2-BN-cyclohexane | C₄H₁₀BN | Saturated | Studied for H₂ storage |

| 9-BBN | C₈H₁₅B | Saturated | Hydroborating agent |

| 10,9-Borazaronaphthalene | C₈H₈BN | Aromatic | BN isostere of naphthalene (B1677914) |

| This compound | C₈H₁₆BN | Saturated | Saturated BN isostere of decalin |

特性

CAS番号 |

18903-54-3 |

|---|---|

分子式 |

C8H16BN |

分子量 |

137.03 g/mol |

IUPAC名 |

1,2,3,4,6,7,8,9-octahydroazaborinino[1,2-a]azaborinine |

InChI |

InChI=1S/C8H16BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H2 |

InChIキー |

VBTBGTSTOFJXPD-UHFFFAOYSA-N |

SMILES |

B12CCCCN1CCCC2 |

正規SMILES |

B12CCCCN1CCCC2 |

他のCAS番号 |

18903-54-3 |

製品の起源 |

United States |

Structural Elucidation and Conformational Analysis of 9 Aza 10 Boradecalin

Molecular Architecture and Connectivity Investigations

The fundamental architecture of 9-Aza-10-boradecalin consists of a decalin ring system where a carbon atom at position 9 is replaced by a nitrogen atom, and the carbon at position 10 is substituted by a boron atom. nih.gov This arrangement creates a unique heterocyclic system with a covalent bond between the nitrogen and boron atoms at the ring junction.

Initial characterization of this molecule was performed using spectroscopic techniques. researchgate.net The mass spectrum of this compound has been measured, providing information about its molecular weight and fragmentation patterns under ionization. researchgate.net Furthermore, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy was employed to probe the electronic environment of the boron atom. researchgate.net Photoelectron spectroscopy studies have also been conducted, comparing the electronic structure of this compound with that of naphthalene (B1677914) and its aromatic boron-nitrogen analogue, 10,9-borazaronaphthalene (B72975). researchgate.net These comparisons have been instrumental in understanding the electronic effects of replacing a C-C bond with a B-N isoelectronic pair in such ring systems.

Despite these spectroscopic investigations, specific quantitative data regarding bond lengths, bond angles, and torsional angles for this compound are not reported in the available literature. Such data is critical for a complete description of its molecular architecture.

Conformational Preferences and Dynamics

The conformational analysis of decalin and its heterocyclic analogues is a cornerstone of stereochemistry, with the potential for various ring conformations and substituent orientations.

For a decalin system, the two fused six-membered rings can adopt several conformations, with the chair-chair conformer being the most stable for decalin itself. In the case of this compound, the introduction of the heteroatoms and the B-N bond at the ring junction would be expected to influence the conformational landscape significantly. However, specific experimental or computational studies detailing the equilibrium between chair, boat, or twist-boat conformations for the individual rings in this compound are not present in the accessible literature. General principles of conformational analysis of aza-decalin systems suggest that the molecule likely exists as a mixture of conformers, with the distribution being influenced by steric and electronic factors.

Ring Conformations (Chair, Boat, Twist-Boat)

Solid-State Structural Characterization

A definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and the packing of molecules in the solid state. A search of the available scientific literature did not yield any reports of a crystal structure determination for this compound. Such a study would be invaluable for definitively establishing its molecular geometry and conformational preferences in the solid state, which would serve as a crucial benchmark for computational models.

Electronic Structure and Bonding in 9 Aza 10 Boradecalin

Valence Electronic Configuration Analysis

The electronic configuration of the constituent atoms is the starting point for understanding the bonding in 9-Aza-10-boradecalin. The valence electronic configurations for boron and nitrogen in their ground states are presented below.

| Element | Atomic Number | Ground State Electronic Configuration | Valence Electron Configuration |

| Boron (B) | 5 | 1s² 2s² 2p¹ | [He] 2s² 2p¹ |

| Nitrogen (N) | 7 | 1s² 2s² 2p³ | [He] 2s² 2p³ |

| Data sourced from general chemistry principles and periodic table data. wikipedia.org |

In the saturated, non-planar decalin framework of this compound, the boron and nitrogen atoms, along with the carbon atoms of the rings, are presumed to adopt sp³ hybridization.

Boron: With three valence electrons, boron forms three single covalent bonds to its neighboring carbon and nitrogen atoms within the ring structure. The fourth sp³ hybrid orbital remains vacant, rendering the boron atom an electron-deficient, Lewis acidic center.

Nitrogen: With five valence electrons, nitrogen also forms three single covalent bonds to adjacent carbon and boron atoms. The remaining two valence electrons occupy the fourth sp³ hybrid orbital as a non-bonding lone pair, making the nitrogen atom a Lewis basic center.

This configuration of a Lewis acid and a Lewis base within the same molecule is a defining feature of the electronic structure of this compound.

Nature of the Boron-Nitrogen Chemical Bond in Cyclic Systems

The bond between boron and nitrogen is a well-studied feature in inorganic and organometallic chemistry, often described as isoelectronic and isolobal with a carbon-carbon bond. libretexts.org However, the significant difference in the electronegativity of the two atoms introduces unique characteristics not present in their hydrocarbon analogs.

The boron-nitrogen bond is inherently polar due to the disparity in electronegativity between boron (Pauling scale: 2.04) and nitrogen (Pauling scale: 3.04). libretexts.org This leads to a significant polarization of the bond, with electron density shifted towards the more electronegative nitrogen atom, creating partial positive and negative charges on the boron and nitrogen atoms, respectively (Bδ+-Nδ-). libretexts.org

This polarization imparts a mixed covalent-ionic character to the B-N bond. While it is fundamentally a single covalent bond formed by the sharing of electrons, the ionic character resulting from the charge separation influences the bond strength, length, and reactivity. In related systems like hexagonal boron nitride (h-BN), this partly ionic structure reduces pure covalency compared to graphite. libretexts.org The rotational barrier for a B-N bond is lower than for a C-C double bond, a consequence of its unique electronic nature. cdnsciencepub.com

The formation of the boron-nitrogen bond in systems like this compound can be described as a dative or coordinate covalent interaction. researchgate.netcsuohio.edu The Lewis basic nitrogen atom, with its available lone pair of electrons, acts as an electron donor. The Lewis acidic boron atom, with its vacant p-orbital (even within an sp³ framework), functions as an electron acceptor. d-nb.inforsc.org

This intramolecular donor-acceptor relationship is a critical aspect of the molecule's stability and electronic structure. The nitrogen lone pair donates electron density to the electron-deficient boron center, forming a stable sigma (σ) bond. This interaction is central to the chemistry of aminoboranes and related cyclic compounds. libretexts.orgcdnsciencepub.com Topological analysis of the electron localization function (ELF) in various B-N compounds confirms that the bonding basin is formed predominantly by the nitrogen's electron density, supporting the dative bond model. researchgate.net

Polarization Effects and Bond Characteristics

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. byjus.comyoutube.com For this compound, MO theory helps to explain the distribution of electron density and the nature of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability and electronic excitability.

In this compound, the character of the frontier orbitals is dictated by the B-N unit:

HOMO: The HOMO is expected to be primarily localized on the nitrogen atom, with significant contribution from the nitrogen lone pair orbital. This reflects the Lewis basic, electron-donating nature of the nitrogen center.

LUMO: Conversely, the LUMO is expected to be centered on the electron-deficient boron atom, corresponding to its empty p-orbital character within the sp³ hybrid framework. rsc.org This reflects the Lewis acidic, electron-accepting nature of the boron center.

The energy of these orbitals can be influenced by substituents. In related borazine (B1220974) systems, electron-donating groups attached to nitrogen can raise the HOMO energy, while electron-accepting groups on boron can lower the LUMO energy. mdpi.commdpi.com

| Molecular Orbital | Primary Atomic Contribution | Character | Relative Energy |

| LUMO | Boron (vacant p-orbital character) | Electron Acceptor / Lewis Acidic | High |

| HOMO | Nitrogen (lone pair orbital) | Electron Donor / Lewis Basic | Low |

| This table represents a conceptual model of the frontier orbitals in this compound based on general principles of B-N chemistry. d-nb.inforsc.org |

In contrast to its aromatic analog, 10,9-borazaronaphthalene (B72975), which exhibits significant π-electron delocalization across the fused ring system similar to naphthalene (B1677914), the saturated this compound has a more localized electronic structure. researchgate.netacs.org The bonding is dominated by σ-bonds.

However, some degree of electron delocalization can still occur through orbital interactions:

σ-Bond Framework: The primary interactions are within the network of σ-bonds that form the molecular skeleton.

Hyperconjugation: Delocalization can occur via hyperconjugation, involving the interaction of the filled C-H or C-C σ-bonding orbitals with the empty p-orbital character of the adjacent boron atom. This interaction helps to stabilize the electron-deficient boron center.

N→B Dative Interaction: The most significant delocalizing interaction is the donation of the nitrogen lone pair into the boron center, as described previously. This interaction, while forming a direct σ-bond, also serves to distribute electron density from the nitrogen across the B-N bond.

Studies on other organoboron compounds use metrics like the orbital delocalization index (ODI) to quantify the degree of orbital delocalization, which is generally higher for LUMOs (indicating good electron transport properties) than for HOMOs in acceptor-type molecules. mdpi.com In this compound, the electron delocalization is largely confined to the immediate vicinity of the B-N bond, defining its character as a saturated heterocyclic system rather than an aromatic one.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

Aromaticity and Antiaromaticity Considerations

The isoelectronic replacement of a carbon-carbon (C=C) unit with a boron-nitrogen (B-N) unit in aromatic hydrocarbons is a fundamental strategy for modulating their electronic and photophysical properties. nih.govnih.govresearchgate.net This substitution introduces a polar B-N bond, which fundamentally alters the electron distribution and reactivity compared to the all-carbon parent molecule. nih.gov The study of aromaticity and antiaromaticity in the resulting BN-heterocycles is crucial for understanding these changes and for the rational design of new functional materials. nih.gov

The aromaticity of BN-heterocycles is not a directly observable quantity but is inferred through a combination of experimental techniques and computational modeling. Various indices have been developed to quantify the degree of aromaticity based on geometric, magnetic, and energetic criteria.

Computational and Experimental Evaluation Methods for Aromaticity:

| Method Type | Index/Technique | Description | References |

| Magnetic | Nucleus-Independent Chemical Shift (NICS) | Calculates the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). | nih.govchem8.orgchem8.orgrsc.org |

| Geometric | Harmonic Oscillator Model of Aromaticity (HOMA) | Measures the degree of bond length equalization in a ring. Values approach 1 for fully aromatic systems and are near 0 for non-aromatic systems. | chem8.orgchem8.orgresearchgate.net |

| Energetic | Aromatic Stabilization Energy (ASE) | Quantifies the extra stability of a cyclic conjugated system compared to an appropriate acyclic reference compound. | chem8.orgresearchgate.net |

| Electronic | Para-Delocalization Index (PDI) | Based on electron delocalization, it measures the covariance of the electron populations in atoms at the para positions of a six-membered ring. | chem8.org |

| Experimental | ¹¹B NMR Spectroscopy | The chemical shift of the boron nucleus can serve as a criterion for aromaticity. Upfield shifts are attributed to magnetic shielding by aromatic ring currents. | acs.org |

| Experimental | Photoelectron Spectroscopy | Compares the electronic energy levels of a BN-heterocycle with its hydrocarbon analog and a non-aromatic reference (like this compound) to assess similarities in electronic structure. | acs.orgresearchgate.net |

The concept of antiaromaticity is particularly relevant for BN-heterocycles containing 4n π-electrons, such as boroles (a five-membered ring with a BC₄ core). rsc.org These systems are often highly reactive but can be stabilized by substituting C-C bonds with polar B-N units. rsc.orgbohrium.com The antiaromatic character of such rings can be tuned by the placement of the BN units, which affects the contribution of charge-separated resonance forms. bohrium.com Computational methods like DFT are employed to analyze and quantify the antiaromaticity in these systems. chemrxiv.org

The introduction of a BN pair into a polycyclic aromatic hydrocarbon (PAH) acts as a perturbation to the original conjugated π-system. acs.org The difference in electronegativity between boron and nitrogen disrupts the uniform electron delocalization found in the parent carbocycle. acs.org Research based on large-scale computational screening, such as the COMPAS-4 database, has shown that the most significant factor determining the electronic properties of BN-substituted PAHs is the number of rings whose cyclic delocalization is disturbed by the substitution. nih.govnih.gov

Incorporating a BN unit into an aromatic ring introduces a conflict between maintaining aromaticity and avoiding charge separation. acs.org A resonance structure with a delocalized Clar sextet (a benzene-like arrangement of six π-electrons) would be aromatic, but this comes at the energetic cost of creating formal positive and negative charges on the nitrogen and boron atoms, respectively. acs.org Consequently, the aromaticity of BN-containing rings is often attenuated due to a greater localization of π-electrons, a phenomenon well-documented in borazine. acs.org

Impact of BN-Substitution Position on Electronic Properties of Naphthalene Isomers:

Research findings illustrate how the placement of the BN unit affects key electronic parameters. The following table, based on computational data, shows variations in properties for different BN-naphthalene isomers.

| Compound | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Aromaticity (NICS(1)zz) |

| Naphthalene | 0.00 | 5.03 | -11.5 |

| 1,2-Azaborine (BN-Naphthalene) | 4.88 | 5.34 | -8.7 (BN ring), -11.1 (C ring) |

| 10,9-Borazaronaphthalene | Not available | 4.75 | Not available |

Note: Data is illustrative and compiled from various theoretical studies. Absolute values may differ based on the level of theory used. NICS(1)zz is a magnetic criterion for aromaticity.

The data indicates that BN-substitution affects both the thermodynamic stability (relative energy) and the electronic structure (HOMO-LUMO gap) of the parent aromatic system. The change in aromaticity, as measured by NICS values, shows that the delocalization in the BN-containing ring is typically reduced compared to the all-carbon ring. nih.gov

Reactivity and Reaction Mechanisms of 9 Aza 10 Boradecalin

Electrophilic and Nucleophilic Behavior at Boron and Nitrogen Centers

The electronic nature of the B-N bond in 9-aza-10-boradecalin is polarized, with the boron atom being electron-deficient and the nitrogen atom possessing a lone pair of electrons. This inherent polarity governs the compound's interactions with both electrophiles and nucleophiles.

Susceptibility to Nucleophilic Attack at Boron

The reactivity of the boron center towards nucleophiles is a key feature of aminoborane (B14716983) chemistry. The general mechanism involves the direct interaction of the nucleophile with the empty p-orbital of the boron atom.

Table 1: Theoretical Susceptibility of Boron in BN-Heterocycles to Nucleophilic Attack

| Nucleophile | Predicted Product Type | Coordination at Boron | Notes |

| Hydride (H⁻) | Hydridoborate | Tetracoordinate | A common reaction in borane (B79455) chemistry. |

| Alkoxides (RO⁻) | Alkoxyborate | Tetracoordinate | Forms a stable B-O bond. |

| Amines (R₃N) | Amine-borane adduct | Tetracoordinate | A classic Lewis acid-base adduct formation. pearson.com |

| Organolithiums (RLi) | Alkylborate | Tetracoordinate | Leads to the formation of a new B-C bond. |

This table presents a generalized prediction of reactivity based on the known chemistry of aminoboranes and BN-heterocycles. Specific experimental data for this compound may vary.

Reactivity of Nitrogen Lone Pair Electrons

The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis basic and nucleophilic center. researchgate.net The availability of this lone pair for reaction is influenced by the degree of its interaction with the adjacent boron atom (B-N π-bonding) and the steric environment of the decalin framework. The nitrogen can react with electrophiles, such as proton acids or alkyl halides. researchgate.net Protonation of the nitrogen atom can, in turn, enhance the Lewis acidity of the boron center. acs.org

Rearrangement Reactions Involving the Azaboradecalin Core

Saturated heterocyclic systems containing boron and nitrogen are known to undergo various rearrangement reactions, often driven by the desire to relieve ring strain or to form more thermodynamically stable isomers. researchgate.netnih.govclockss.org While specific rearrangement reactions of the this compound core are not extensively documented in publicly available literature, analogies can be drawn from related BN-containing saturated heterocycles. These rearrangements can involve ring contraction, expansion, or skeletal reorganization, often promoted by thermal or catalytic means. researchgate.netrsc.org

For instance, silver-mediated deconstructive functionalization of saturated nitrogen heterocycles can lead to ring contraction and skeletal remodeling. researchgate.net Similarly, B(C₆F₅)₃-catalyzed skeletal rearrangements of hydroxylamines derived from cyclic amines have been reported. researchgate.net These examples suggest that the this compound framework could potentially undergo complex rearrangements under specific reaction conditions.

E–H Bond Activation Processes (E = B, Si, Ge)

The combination of a Lewis acidic boron center and a Lewis basic nitrogen center in a constrained geometry, as found in this compound, creates a "frustrated Lewis pair" (FLP) character. rsc.orgbris.ac.uk FLPs are known to activate a variety of small molecules, including those with strong E-H bonds, through a cooperative mechanism.

Hydride Addition Mechanisms

The addition of a hydride (H⁻) to the boron center is a fundamental reaction of boranes. acs.orgnih.gov In the context of this compound, this would lead to the formation of a hydridoborate species. The mechanism involves the direct nucleophilic attack of the hydride on the electron-deficient boron atom. The resulting tetracoordinate boron species would have a formal negative charge, balanced by a counter-ion.

Cooperative Two-Site Activation Pathways

The potential for this compound to act as a frustrated Lewis pair opens up pathways for the cooperative activation of E-H bonds. rsc.orgoulu.fimdpi.com In this scenario, the Lewis acidic boron atom and the Lewis basic nitrogen atom act in concert to cleave the E-H bond heterolytically. The acidic boron center interacts with the hydride (H⁻) portion, while the basic nitrogen atom interacts with the proton (H⁺) or the electrophilic E center. This cooperative mechanism is particularly effective for the activation of dihydrogen (H₂). rsc.orgrsc.orgresearchgate.net

Table 2: Plausible Cooperative Activation of E-H Bonds by this compound

| Substrate (E-H) | Proposed Intermediate | Activation Type | Potential Products |

| Dihydrogen (H₂) | B-H⁻ / N-H⁺ adduct | Heterolytic cleavage | B-hydrido-N-protonated azaboradecalin |

| Silanes (R₃Si-H) | B-H⁻ / N-SiR₃⁺ adduct | Cooperative activation | B-hydrido-N-silyl azaboradecalin |

| Boranes (R₂B-H) | B-H⁻ / N-BR₂⁺ adduct | Cooperative activation | B-hydrido-N-boryl azaboradecalin |

This table illustrates hypothetical activation pathways based on established frustrated Lewis pair chemistry. The actual reactivity of this compound would depend on the specific reaction conditions and the nature of the E-H bond.

The study of such cooperative activation pathways is a burgeoning area of main-group chemistry, with potential applications in metal-free catalysis for hydrogenation and hydrosilylation reactions. bris.ac.ukmdpi.com

Spectroscopic Characterization Techniques Applied to 9 Aza 10 Boradecalin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic and organoboron compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity and three-dimensional structure of molecules.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and spatial relationships of hydrogen atoms within a molecule. For 9-Aza-10-boradecalin, the ¹H NMR spectrum is expected to display a complex pattern of signals corresponding to the protons on the decalin ring system. The chemical shifts (δ) of these protons would be influenced by their proximity to the nitrogen and boron atoms, as well as their stereochemical orientation (axial or equatorial).

Detailed ¹H NMR spectral data for this compound is not extensively reported in readily available literature. However, based on the general principles of NMR and the structure of the molecule, a hypothetical data table is presented below to illustrate the expected regions for the proton signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Protons adjacent to Nitrogen | 2.5 - 3.5 | Multiplet | J(H-H) |

| Protons on the carbocyclic rings | 1.0 - 2.0 | Multiplet | J(H-H) |

| Proton on Boron (if present) | Broad signal, variable | Singlet (broad) | - |

Note: This table is illustrative and not based on experimentally reported data.

Boron-11 (¹¹B) NMR spectroscopy is a crucial tool for characterizing boron-containing compounds, providing direct information about the coordination number and the electronic environment of the boron atom. libretexts.org The chemical shift in ¹¹B NMR is particularly sensitive to the nature of the substituents attached to the boron atom. mdpi.com

In a study by Dewar and colleagues, the ¹¹B NMR spectrum of this compound was measured. msu.edu The observed chemical shift provides insight into the trivalent state of the boron atom within the saturated ring system. A comparison with its aromatic analogue, 10,9-borazaronaphthalene (B72975), reveals a significant upfield shift for the decalin derivative, which is consistent with the absence of aromatic character and the change in hybridization of the adjacent carbon atoms. msu.edu

Interactive Data Table: Experimental ¹¹B NMR Data

| Compound | Solvent | Chemical Shift (δ) vs. BF₃·OEt₂ (ppm) | Linewidth (Hz) | Reference |

| This compound | Not Specified | -36.7 | 120 | msu.edu |

| 10,9-Borazaronaphthalene | Not Specified | -33.9 | 120 | msu.edu |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be influenced by the neighboring heteroatoms, with carbons adjacent to the nitrogen atom typically appearing at a lower field.

Specific, experimentally verified ¹³C NMR data for this compound is not readily found in the surveyed literature. A representative table of expected chemical shift ranges is provided below for illustrative purposes.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Carbons adjacent to Nitrogen | 40 - 60 |

| Carbons adjacent to Boron | Broad signal, variable |

| Other carbocyclic carbons | 20 - 40 |

Note: This table is illustrative and not based on experimentally reported data.

Multinuclear NMR encompasses the study of various NMR-active nuclei beyond ¹H and ¹³C, such as ¹¹B and ¹⁵N. This approach can offer deeper insights into the molecular structure, bonding, and dynamics. For this compound, two-dimensional NMR techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals.

Furthermore, ¹H-¹¹B correlation experiments could definitively establish the connectivity between the boron atom and its neighboring protons. While specific multinuclear NMR studies on this compound are not documented in the available literature, the application of these techniques would be a logical step for a more comprehensive structural characterization.

¹³C NMR Investigations

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight. researchgate.net

Interactive Data Table: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity (%) | Putative Fragment Identity | Reference |

| 137 | 100 | [M]⁺ (Molecular Ion) | msu.edu |

| 136 | 60 | [M-H]⁺ | msu.edu |

| 108 | 55 | Fragmentation product | msu.edu |

| 94 | 45 | Fragmentation product | msu.edu |

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a substance upon irradiation with high-energy photons, providing direct insight into the electronic structure of molecules. libretexts.org By analyzing the ionization potentials, one can glean information about the energies of the molecular orbitals.

The photoelectron spectrum of this compound has been measured and compared to that of its aromatic analog, 10,9-borazaronaphthalene, and the hydrocarbon naphthalene (B1677914). The results indicate a close similarity in the electronic structure between this compound and decalin, just as the electronic structure of 10,9-borazaronaphthalene is similar to that of naphthalene. msu.edu The first ionization potential of this compound was determined from its photoelectron spectrum.

Interactive Data Table: Photoelectron Spectroscopy Data

| Compound | First Ionization Potential (eV) | Reference |

| This compound | 8.58 | msu.edu |

| Naphthalene | 8.12 | msu.edu |

| 10,9-Borazaronaphthalene | 8.05 | msu.edu |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonds within a molecule. These methods probe the discrete vibrational energy levels of a molecule, which are determined by the masses of the atoms and the force constants of the bonds connecting them. For this compound, these techniques are crucial for confirming the presence and nature of the key B-N, C-N, B-C, and C-H bonds within its saturated bicyclic framework.

In IR spectroscopy, the absorption of infrared radiation occurs when a molecular vibration leads to a change in the molecule's dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where a vibrational mode is Raman-active if it induces a change in the molecule's polarizability. horiba.comfsu.edu Often, IR and Raman spectroscopy provide complementary information due to their different selection rules. ijsr.net

For this compound, the most characteristic vibrations are associated with the boron-nitrogen bond. The B-N stretching vibration in saturated systems is a key diagnostic peak. Studies on related MIDA-protected boronate esters suggest that the B-N stretching mode can be found in the lower frequency region of the mid-IR spectrum, typically between 560 and 650 cm⁻¹. acs.org In other boron-nitrogen containing compounds, such as boron nitride nanotubes, the B-N stretching mode is observed at higher frequencies, around 1400-1500 cm⁻¹, with B-N bending modes appearing at lower wavenumbers. ijsr.netresearchgate.net

The vibrational spectrum of this compound would also be characterized by C-H stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ region, which are characteristic of the decalin skeleton. C-N and C-C stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), although their identification can be complex due to coupling with other vibrational modes. vscht.cz

A hypothetical summary of expected key vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| B-N Stretch | 600 - 1500 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| C-C Stretch | 800 - 1200 | IR, Raman |

| B-N Bend | < 600 | IR, Raman |

This table is illustrative and based on typical frequency ranges for the specified bonds in similar chemical environments. Precise values for this compound would require experimental data or specific computational studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. vscht.cz The absorbed energy promotes electrons from lower-energy occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

For saturated systems like this compound, which lack extensive π-conjugation, the primary electronic transitions are typically of the σ → σ* and n → σ* types. shu.ac.uk The σ → σ* transitions involve electrons in sigma bonds and require high energy, thus they usually occur in the far-UV region (below 200 nm). The presence of the nitrogen atom with its lone pair of non-bonding electrons (n) allows for n → σ* transitions, which are of lower energy and may appear in the accessible UV region (200-400 nm). shu.ac.uk

The introduction of the boron-nitrogen pair can influence the electronic properties compared to its carbocyclic analogue, decalin. Theoretical studies on BN-doped systems often show that the incorporation of BN units can alter the HOMO-LUMO energy gap, which in turn affects the absorption wavelength. nih.govresearchgate.net While aromatic BN-heterocycles exhibit π → π* transitions, the photophysical properties of saturated systems like this compound are dominated by the aforementioned σ and n electron transitions. ontosight.airsc.org

The photophysical properties, such as fluorescence, are also of interest. Fluorescence is the emission of light as an electron returns from an excited singlet state to the ground state. Saturated molecules like this compound are generally not expected to be strongly fluorescent, as they lack the conjugated π-systems that typically give rise to intense fluorescence.

A summary of the expected electronic transitions for this compound is provided in the table below.

| Electronic Transition | Typical Wavelength Range (nm) | Involved Orbitals |

| n → σ | 180 - 250 | Non-bonding (N) → Sigma antibonding |

| σ → σ | < 200 | Sigma bonding → Sigma antibonding |

This table is illustrative, and the exact λmax values for this compound would depend on experimental measurements or detailed quantum chemical calculations.

Theoretical and Computational Studies of 9 Aza 10 Boradecalin

Quantum Chemical Calculations for Ground State Structure Elucidation

Determining the most stable three-dimensional arrangement of atoms, or the ground state structure, is a fundamental step in understanding a molecule's properties. Quantum chemical calculations are central to this effort, providing accurate predictions of molecular geometries.

Density Functional Theory (DFT) has become a primary method for the geometry optimization of boron-nitrogen compounds due to its favorable balance of accuracy and computational cost. acs.org In the study of systems related to 9-Aza-10-boradecalin, various functionals are employed to approximate the exchange-correlation energy, which is the most complex component of the calculation.

Table 1: DFT Functionals Used in the Study of Boron-Nitrogen Heterocycles

| Functional | Type | Common Applications |

|---|---|---|

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Geometry optimization, thermochemistry, non-covalent interactions. acs.orgresearchgate.net |

| CAM-B3LYP | Range-Separated Hybrid | Excited states, charge-transfer systems, absorption/emission spectra. mdpi.comnih.gov |

| M06-2X | High-Nonlocality Hybrid Meta-GGA | Main-group thermochemistry, kinetics, non-covalent interactions. researchgate.net |

| PBE | GGA (Generalized Gradient Approximation) | Solid-state physics, general-purpose calculations of molecular structures. mdpi.comnih.gov |

Following geometry optimization, harmonic vibrational frequency calculations are typically performed at the same level of theory to verify that the obtained structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. acs.org

While DFT is powerful, its computational expense can be a limitation for exploring the full conformational space of flexible molecules like this compound, which has a non-planar decalin ring system. Semi-empirical methods offer a faster, albeit less accurate, alternative. google.com These methods simplify the complex equations of quantum mechanics (specifically, the Hartree-Fock method) by incorporating empirical parameters derived from experimental data. uni-muenchen.denumberanalytics.com

Methods such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denumberanalytics.com Their speed makes them well-suited for preliminary conformational searches to identify low-energy isomers before subjecting them to more rigorous DFT or ab initio calculations. researchgate.net This hierarchical approach ensures a thorough yet computationally feasible exploration of the molecule's potential energy surface.

Table 2: Comparison of Common Semi-Empirical Methods

| Method | Key Features |

|---|---|

| MNDO | One of the earliest NDDO-based methods, parameterized for heats of formation. uni-muenchen.de |

| AM1 | An advancement over MNDO with modified core-core repulsion functions to improve results. uni-muenchen.denumberanalytics.com |

| PM3 | A re-parameterization of AM1, often providing better geometries for certain systems. uni-muenchen.denumberanalytics.com |

Density Functional Theory (DFT) Applications

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (e.g., ¹H, ¹³C, ¹¹B, ¹⁵N) with increasing accuracy. researchgate.netnih.gov For this compound, ¹¹B NMR spectroscopy is particularly informative due to the presence of the boron atom. researchgate.net

The prediction of NMR chemical shifts is highly sensitive to the molecule's geometry and electronic environment. biorxiv.org Modern approaches often involve quantum mechanics-based calculations, where the magnetic shielding tensor of each nucleus is calculated for a given geometry. biorxiv.org Because chemical shifts are influenced by conformational dynamics, accurate predictions may require averaging the results over multiple low-energy conformations obtained from molecular dynamics simulations or extensive conformational searches. biorxiv.org The development of machine learning algorithms trained on large databases of experimental NMR data has also emerged as a powerful, data-driven approach for rapid and accurate chemical shift prediction. researchgate.netarxiv.org

The same harmonic vibrational frequency calculations used to confirm a ground state minimum (as discussed in section 7.1.1) also provide predictions of a molecule's vibrational spectrum. acs.org The calculated frequencies and their corresponding intensities can be used to simulate the Fourier-Transform Infrared (FT-IR) and Raman spectra. These simulated spectra can then be compared with experimental data to confirm the presence of specific functional groups and to aid in the structural assignment of the molecule. For example, calculations on related (BN)-substituted systems have been used to ensure true minima were located on the potential energy surface. acs.org

Computational NMR Chemical Shift Predictions

Reaction Pathway Analysis and Transition State Modeling

Beyond static molecular properties, computational chemistry can be used to explore the reactivity of this compound. This involves mapping out the potential energy surface of a chemical reaction, from reactants to products, through one or more transition states.

By locating the transition state structure—the maximum energy point along the minimum energy reaction path—researchers can calculate the activation energy (or activation barrier) of a reaction. researchgate.net This value is critical for understanding the reaction's kinetics and predicting its feasibility under different conditions. For instance, studies on related boron-containing bicyclic systems have predicted activation barriers for reactions like the heterolytic splitting of molecular hydrogen. researchgate.net Such modeling provides deep mechanistic insights into how the compound might behave in chemical transformations, guiding the design of new synthetic routes or catalytic applications. numberanalytics.com

Synthesis and Characterization of 9 Aza 10 Boradecalin Derivatives and Analogs

Alkyl and Aryl Substituted Analogs

The introduction of alkyl and aryl groups onto the 9-aza-10-boradecalin scaffold is a primary strategy for modifying its steric and electronic properties. Substitution can occur at the boron atom, the nitrogen atom, or the carbon framework. For instance, derivatization of a related precursor, chlorine-substituted 9,10-dihydro-9-aza-10-boraanthracene, at the B-Cl moiety has been shown to yield various aryl-substituted products. nih.gov Similar strategies can be envisioned for B-functionalized this compound. Furthermore, functionalization on the N-H group via alkylation is a common method for introducing alkyl substituents. nih.gov

The synthesis of aryl-substituted analogs can be achieved through cross-coupling reactions. Methods like the Chan–Evans–Lam coupling, which uses arylboronic acids, have been successfully employed to create O-aryl-substituted berberine (B55584) derivatives, showcasing a pathway for C-O-Ar bond formation that could be adapted for B-C-Ar or N-C-Ar bond formation in related systems. nih.gov The synthesis of α-aryl-substituted serine derivatives via Stille coupling is another example of forming aryl-carbon bonds that is relevant to this class of compounds. rsc.org

| Analog Type | Substitution Position | General Synthetic Method | Potential Effect |

| B-Aryl | Boron (B-10) | Suzuki or Stille coupling with B-halo precursors | Modifies Lewis acidity, electronic properties |

| N-Alkyl | Nitrogen (N-9) | Alkylation of N-H with alkyl halides | Increases steric bulk, alters solubility |

| C-Aryl | Carbon framework | Cross-coupling on a functionalized decalin ring | Influences molecular shape and stacking interactions |

This table illustrates general strategies for creating substituted analogs based on established synthetic methodologies in heterocyclic chemistry.

Functionalized Derivatives for Diverse Applications

Attaching specific functional groups to the this compound core is key to unlocking its potential in various applications. The unique electronic structure of boron-nitrogen compounds makes them promising candidates for luminescent materials and optoelectronic devices. drpress.org By incorporating chromophoric or auxochromic functional groups, the photophysical properties of this compound derivatives can be tuned.

In the context of medicinal chemistry, the introduction of polar functional groups or moieties known to interact with biological targets is a common strategy. Boron-containing heterocycles are of growing interest in drug discovery due to boron's ability to form stable, reversible covalent bonds with biological molecules. ontosight.ai Functionalized derivatives of this compound could be designed as enzyme inhibitors or receptor ligands. For example, the synthesis of derivatives with hydroxyl or amino groups could enhance bioavailability and target engagement.

| Functional Group | Synthetic Approach | Potential Application | Reference Concept |

| Halogens (e.g., -Cl, -Br) | Halogenation of the scaffold | Precursors for cross-coupling reactions | nih.gov |

| Hydroxyl (-OH) | Hydroboration-oxidation of alkenyl precursors | Improving solubility, hydrogen bonding | ontosight.ai |

| Phenyl, Substituted Phenyl | Suzuki, Stille, or Chan-Lam coupling | Tuning electronic/photophysical properties | nih.govnih.gov |

| Amino (-NH2) | Reduction of nitro derivatives, amination | Biological activity, coordination chemistry | organic-chemistry.org |

This table outlines potential functionalized derivatives and their applications, drawing parallels from synthetic methods used for other heterocycles.

Ring-Expanded and Fused Boron-Nitrogen Heterocyclic Systems

The chemistry of boron-nitrogen heterocycles extends beyond the six-membered ring system of decalin. Research has explored the synthesis of ring-expanded and fused systems, leading to novel structures with unique geometries and electronic properties. nih.gov One approach involves a domino inverse-electron-demand Diels-Alder reaction followed by a thermal ring expansion, which has been used to create arene-annulated eight-membered nitrogen heterocycles. nih.gov

Another strategy involves the "skeletal editing" of existing N-heterocycles by inserting a boron atom. researchgate.net This can lead to the formation of fused B-N heterocycles. For example, reactions involving alkyne cleavage and N-heterocyclic carbene (NHC) ring-expansion at a diboryne have produced complex fused B,N-heterocycles. rsc.org These advanced synthetic methods allow for the construction of elaborate polycyclic frameworks where the boron and nitrogen atoms are key components of the structure. researchgate.net

| System Type | Synthetic Strategy | Resulting Structure | Reference Concept |

| Ring-Expanded | Domino Diels-Alder/thermal ring expansion | Azocines fused to aromatics | nih.gov |

| Fused Heterocycle | N-Heterocycle editing via boron insertion | Fused B-N polycyclic systems | researchgate.net |

| Fused Heterocycle | Alkyne cleavage at a diboryne | Complex fused B,N-heterocycles | rsc.org |

| Fused Heterocycle | Reduction of phenothiazinyl-dienes with H3B·SMe2 | Fused tetrazolo[5,1-f] ontosight.aiCurrent time information in Bangalore, IN.azaborinin derivatives | aablocks.com |

This table summarizes advanced synthetic routes to complex B-N heterocyclic systems related to the core concept of modifying the this compound framework.

Isosteric Replacements within the Decalin Framework

Within the this compound framework, further isosteric replacements can be considered. For example, one of the carbon atoms in the decalin rings could be replaced by another heteroatom like oxygen, sulfur, or silicon. nih.gov This would lead to oxa-, thia-, or sila-analogs of this compound, each with distinct properties. The synthesis of a 10-aza-9-oxakalkitoxin, where a -CHR-CH2- unit in the parent natural product was replaced by a -NR-O- group, demonstrates the viability of such bioisosteric replacements in complex molecules. nih.gov These modifications can significantly alter the compound's polarity, conformation, and metabolic stability.

| Original Unit | Isosteric Replacement | Resulting Analog | Anticipated Change in Property |

| C-C | C-O | Oxa-decalin analog | Increased polarity, altered H-bonding capacity |

| C-C | C-S | Thia-decalin analog | Altered bond angles and lengths, potential for metal coordination |

| C-C | C-Si | Sila-decalin analog | Increased lipophilicity, altered metabolic profile |

| -CHR-CH2- | -NR-O- | Aza-oxa analog | Modified biological activity, altered conformation |

This table provides examples of potential isosteric replacements within the decalin framework, a key strategy for analog design.

Advanced Research Applications of 9 Aza 10 Boradecalin Frameworks

Roles in Catalysis and Chemical Transformations

The incorporation of a boron-nitrogen (B-N) unit into cyclic structures is a promising strategy for the development of novel catalysts. nih.gov The inherent Lewis acidity of the boron center and the Lewis basicity of the nitrogen atom create a "frustrated Lewis pair" (FLP) character within the molecule, which can be harnessed for catalytic activations.

Lewis Acidity in Catalytic Cycles

The boron atom in the 9-Aza-10-boradecalin framework possesses a vacant p-orbital, rendering it Lewis acidic. This property is fundamental to its potential role in catalysis, where it can interact with and activate substrate molecules. In a catalytic cycle, the Lewis acidic boron center could coordinate to a Lewis basic site on a substrate, thereby polarizing and activating it for subsequent transformation.

The introduction of Lewis acid additives to transition metal catalysis has been shown to enable new reactivity or improve the activity and selectivity of existing processes. rsc.org While specific studies on this compound are limited, related borane-containing molecules are known to act as effective Lewis acid catalysts. For instance, bidentate bisboron compounds have been demonstrated as efficient catalysts for the inverse electron-demand Diels-Alder (IEDDA) reaction of 1,2-diazines. nih.gov This suggests that the this compound framework could similarly serve as a Lewis acid component in various catalytic systems. The efficiency of such a catalyst can be influenced by the substituents on the boron and nitrogen atoms, allowing for the tuning of its Lewis acidity.

Mediation of Specific Organic Reactions

The unique electronic nature of the B-N bond in heterocyclic systems can be exploited to mediate a variety of organic reactions. While specific examples involving this compound are not yet prevalent in the literature, the broader class of azaborines and related compounds has shown significant catalytic potential. For example, azaborine-containing ligands have been shown to support distinct modes of reactivity and selectivity in transition-metal-based catalysis. nih.gov

The catalytic hydroboration of carbonyl compounds is a key transformation in organic synthesis, and various catalysts, including those based on main-group elements, have been developed for this purpose. rsc.org The B-H bond, if present in a derivative of this compound, could potentially participate in such reactions. Furthermore, bifunctional organocatalysts containing both an acidic and a basic site are effective in promoting reactions like the aza-Michael addition. nih.gov The proximate Lewis acidic boron and Lewis basic nitrogen in the this compound scaffold could potentially function in a similar cooperative manner.

Contributions to Materials Science

Boron-nitrogen doped organic compounds are at the forefront of materials science research due to their unique optical and electronic properties. mdpi.com The replacement of a C=C bond with the isoelectronic B-N unit in aromatic systems can significantly alter the photophysical characteristics of the parent molecule, leading to novel applications in optoelectronics. cdnsciencepub.com

Development of Optoelectronic Materials (e.g., Luminescent Systems)

The introduction of boron and nitrogen atoms into polycyclic aromatic hydrocarbons (PAHs) is a well-established strategy for tuning their optoelectronic properties. nih.govrsc.org BN-doping can alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission characteristics of the material. unibo.it For example, the synthesis of BN-embedded analogues of coronene (B32277) has led to materials with significantly enhanced fluorescence quantum yields compared to their all-carbon counterparts. acs.org

While this compound is a saturated system and thus not inherently fluorescent, it can serve as a crucial building block for larger, conjugated systems. By incorporating the this compound motif into more extended π-systems, it is conceivable to create novel luminescent materials. The properties of these materials could be fine-tuned by modifying the substituents on the this compound core. Research on NBN-doped PAHs has shown that their luminescent properties are highly dependent on their molecular structure and aromaticity. mdpi.com

Table 1: Comparison of Photophysical Properties of a BN-Doped vs. All-Carbon Aromatic System

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

| Coronene | ~340 | ~445 | ~1.5 |

| BN-Coronene Analogue | ~360 | ~470 | ~28 |

This table presents a conceptual comparison based on findings for BN-doped polycyclic aromatic hydrocarbons, illustrating the potential impact of BN-doping on photophysical properties. acs.org

Incorporation into Advanced Molecular Architectures

The this compound unit can be envisioned as a versatile component for the construction of complex molecular architectures. Its defined stereochemistry and the potential for functionalization at both the boron and nitrogen atoms make it an attractive building block for supramolecular chemistry and the synthesis of novel polymers. The synthesis of aza-crown ethers, for instance, highlights the utility of nitrogen-containing heterocycles in creating macrocyclic structures with specific ion-binding properties. mdpi.com Similarly, the this compound framework could be incorporated into larger macrocycles or polymer chains, potentially leading to materials with unique host-guest chemistry or electronic properties.

The development of synthetic methods for the late-stage functionalization of BN-heterocycles has expanded the possibilities for creating complex molecules. nih.gov These strategies could be adapted for this compound to attach various functional groups, thereby tailoring its properties for specific applications in materials science.

Fundamental Insights into Boron-Nitrogen Heterocycle Chemistry

The study of this compound and its derivatives contributes significantly to the fundamental understanding of boron-nitrogen heterocycle chemistry. These compounds serve as models for exploring the effects of B-N/C-C isosterism on the structure, bonding, and reactivity of cyclic systems.

The substitution of a C-C unit with a B-N unit in an aromatic hydrocarbon creates a novel heterocycle with altered electronic properties and chemistry. cdnsciencepub.com While this compound is saturated, the foundational principles of B-N chemistry are still applicable. The inherent polarity of the B-N bond, with the boron being electrophilic and the nitrogen nucleophilic, is a key feature that distinguishes these compounds from their all-carbon analogues.

Early work by Dewar and colleagues on heteroaromatic compounds laid the groundwork for this field, including the synthesis of 9-Aza-10-boraphenanthrene. rsc.org Subsequent studies on compounds like 10,9-borazaronaphthalene (B72975) and this compound have provided valuable data on their electronic structure and properties through techniques like NMR and photoelectron spectroscopy. researchgate.net These fundamental investigations are crucial for predicting and understanding the behavior of more complex BN-containing systems. The development of synthetic routes to novel boron-nitrogen heterocycles continues to be an active area of research, providing access to new structures with potentially valuable properties. ualberta.ca

Expansion of Chemical Space through BN/CC Isosterism

The strategic replacement of a carbon-carbon (C-C) unit with its isoelectronic boron-nitrogen (B-N) counterpart, a concept known as BN/CC isosterism, has become a powerful tool for diversifying the structural landscape of organic molecules. rsc.orgnih.gov This approach is particularly significant in the development of novel molecular frameworks, including saturated systems like this compound, which is a BN-isostere of decalin. ontosight.ai The isoelectronic nature of the B-N and C-C units stems from the fact that a boron atom (three valence electrons) and a nitrogen atom (five valence electrons) together have the same total number of valence electrons as two carbon atoms (four valence electrons each). nih.gov

The vast potential of this strategy is highlighted by computational studies that have explored the chemical space of BN-substituted polycyclic hydrocarbons. These studies show that replacing even a single C-C pair with a B-N unit can generate tens of thousands of unique isomers, each with distinct electronic characteristics. acs.orgacs.org This underscores the immense capacity of BN/CC isosterism to generate novel structures based on established carbon-based frameworks like that of this compound.

| Property | Carbon-Carbon (C-C) Unit | Boron-Nitrogen (B-N) Unit | Reference |

|---|---|---|---|

| Valence Electrons | 8 (4 + 4) | 8 (3 + 5) | nih.gov |

| Bond Polarity | Nonpolar | Polar (Bδ+-Nδ-) | researchgate.net |

| Electronegativity Difference | ~0 | ~1.0 (Pauling scale) | researchgate.net |

| Impact on Molecular Properties | Forms stable, nonpolar hydrocarbon frameworks. | Modulates electronic structure, solubility, and receptor binding potential. | sioc-journal.cnnih.gov |

Exploration of Novel Bonding Motifs

The this compound framework, as a saturated heterocyclic system, is characterized by the presence of a boron-nitrogen covalent bond within the fused, non-aromatic ring structure of decalin. ontosight.ai The incorporation of this B-N unit fundamentally perturbs the electronic character of the parent hydrocarbon skeleton, leading to novel bonding features and reactivity. researchgate.netacs.org

Early yet pivotal research into the properties of this compound involved its characterization through mass spectrometry and photoelectron spectroscopy. researchgate.net These studies provided direct insight into the molecule's electronic structure and the nature of its bonding. researchgate.net A key finding from this research was the comparison of the electronic structure of this compound with its unsaturated aromatic analog, 10,9-borazaronaphthalene, and the all-carbon aromatic compound, naphthalene (B1677914). The results indicated a close similarity in the electronic structures of 10,9-borazaronaphthalene and naphthalene, highlighting the effective isosterism in the aromatic series. researchgate.net

| Technique/Method | Finding/Observation | Significance | Reference |

|---|---|---|---|

| Photoelectron Spectroscopy | The electronic structure of 10,9-borazaronaphthalene (the aromatic analog) closely resembles that of naphthalene. | Demonstrates the validity of BN/CC isosterism in affecting orbital energies. | researchgate.net |

| Mass Spectrometry | Characterization of the molecular weight and fragmentation patterns of this compound was achieved. | Confirmed the successful synthesis and stability of the core structure. | researchgate.net |

| Computational Modeling (on BN-PAHs) | BN substitution perturbs the conjugated system and can be used to modulate HOMO-LUMO energy gaps. | Provides a framework for predicting the electronic properties of new BN-containing molecules. | acs.orgrsc.org |

Q & A

Basic: What are the standard synthetic protocols and characterization methods for 9-Aza-10-boradecalin?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and boron-nitrogen bond formation. Key steps include:

- Synthesis : Use of boron trifluoride etherate or other boron precursors in a nitrogen-rich heterocyclic framework. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products.

- Characterization :

- Spectroscopy : and / NMR to confirm boron incorporation and structural integrity.

- X-ray crystallography : To resolve ambiguities in stereochemistry (e.g., as shown in crystallographic data for analogous compounds in Table S2 ).

- Elemental analysis : To verify purity (>95% recommended for reproducible studies).

For novel derivatives, full spectral data and crystallographic coordinates must be archived in supporting information .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies in NMR or mass spectra often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

- Comparative analysis : Benchmark experimental data against computational predictions (e.g., DFT calculations for chemical shifts).

- Variable-temperature NMR : To detect dynamic equilibria or conformational changes.

- High-resolution mass spectrometry (HRMS) : Differentiate isotopic patterns from impurities.

Contradictory results should be statistically validated (e.g., p-values <0.05 for replicated experiments) and contextualized within literature precedents .

Basic: What are the critical considerations for experimental design in reactivity studies of this compound?

Answer:

- Control experiments : Include boron-free analogs to isolate the role of boron in reactivity.

- Solvent selection : Prioritize anhydrous, degassed solvents to prevent hydrolysis or oxidation.

- Reproducibility : Document batch-to-batch variability in synthesis (e.g., via Rf values in TLC).

- Statistical rigor : Use triplicate measurements for kinetic studies and report standard deviations .

Advanced: What computational strategies are effective for studying the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to model boron’s electron-deficient nature.

- Frontier Molecular Orbital (FMO) analysis : Predict reactivity sites by analyzing HOMO-LUMO gaps.

- Molecular dynamics (MD) : Simulate solvent interactions to explain experimental solubility trends.

Validate computational models against experimental UV-Vis and cyclic voltammetry data .

Basic: How should purification techniques be optimized for this compound derivatives?

Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar derivatives.

- Recrystallization : Test solvent pairs (e.g., dichloromethane/hexane) to maximize yield and purity.

- Sublimation : For thermally stable compounds, sublimation under reduced pressure avoids decomposition.

Characterize purified compounds via melting point analysis and HPLC (>99% purity for biological assays) .

Advanced: How can mechanistic pathways of this compound in catalytic cycles be elucidated?

Answer:

- Isotopic labeling : Use -enriched compounds to track boron’s role via isotopic shifts in NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates with vs. to identify rate-determining steps.

- In situ spectroscopy : Employ IR or Raman to detect transient intermediates.

Correlate findings with Hammett plots or Eyring equation-derived activation parameters .

Basic: What steps ensure reproducibility when synthesizing this compound from literature procedures?

Answer:

- Detailed protocols : Replicate exact stoichiometry, reaction time, and workup steps.

- Troubleshooting : Address moisture sensitivity by using Schlenk lines or gloveboxes.

- Independent validation : Cross-check spectral data with original literature or databases (e.g., Cambridge Structural Database).

Report failed attempts in supporting information to aid community troubleshooting .

Advanced: How can researchers correlate structural features of this compound with its photophysical properties?

Answer:

- X-ray crystallography : Map bond lengths and angles to understand conjugation effects.

- Time-resolved fluorescence : Measure excited-state lifetimes to link structure with emission quantum yields.

- Theoretical modeling : Use TD-DFT to simulate absorption/emission spectra.

Publish raw crystallographic data (e.g., CIF files) to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。